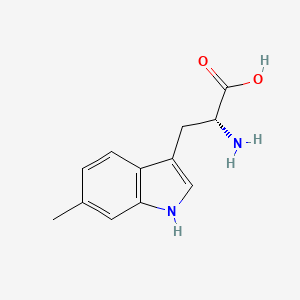
6-Methyl-D-tryptophan
Vue d'ensemble
Description
6-Methyl-D-tryptophan is a derivative of tryptophan, an essential amino acid. It has a molecular formula of C12H14N2O2 .
Synthesis Analysis
The synthesis of 6-Methyl-D-tryptophan and its derivatives has been a topic of research. For instance, a study discusses the metabolic pathways of tryptophan and its metabolites in the context of lung cancer . Another study discusses the synthesis of tryptophan methyl ester, a derivative of tryptophan .
Molecular Structure Analysis
The molecular structure of 6-Methyl-D-tryptophan includes an indole functional group, which is a distinguishing characteristic of tryptophan .
Chemical Reactions Analysis
Tryptophan and its derivatives, including 6-Methyl-D-tryptophan, are involved in various chemical reactions. For example, a study discusses the thermal decomposition mechanism of tryptophan methyl ester . Another study discusses the metabolic pathways of tryptophan and its metabolites .
Physical And Chemical Properties Analysis
6-Methyl-D-tryptophan has a molecular weight of 218.252 Da . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface .
Applications De Recherche Scientifique
Immunology and Cancer Treatment :
- 1-Methyl-D-tryptophan (1-D-MT), a stereoisomer of 6-Methyl-D-tryptophan, is used in clinical trials for patients with solid tumors. It targets indoleamine-2,3-dioxygenase (IDO) to inhibit tumor immune escape. However, 1-D-MT paradoxically increases kynurenine production in cancer cells, potentially promoting anti-tumor immune escape. This finding highlights the complexity of 1-D-MT’s effects and the need for careful analysis in ongoing clinical trials (Opitz et al., 2011).
- Another study on 1-methyl-tryptophan showed that the D and L stereoisomers exhibit variations in their activity, with the D isomer being more effective in reversing suppression of T cells by IDO-expressing dendritic cells. The D isomer was also more efficacious as an anticancer agent in various mouse models (Hou et al., 2007).
Neuroscience and Serotonin Synthesis :
- α-Methyl-L-tryptophan, another analog, is used for determining brain serotonin synthesis rates. Its unidirectional uptake and conversion in the brain provide a method for studying brain serotonin synthesis in animals and humans, contributing to our understanding of neuropsychiatric disorders (Diksic & Young, 2001).
Biochemistry and Protein Synthesis :
- Research on tryptophan-activating enzymes revealed that analogs like 6-methyltryptophan inhibit tryptophan activation but do not show activation effects themselves. These findings are important for understanding protein synthesis and the role of amino acid-activating enzymes (Sharon & Lipmann, 1957).
Pharmacokinetics and Imaging Studies :
- The development of 1-N-11C-Methyl-L- and -D-Tryptophan as imaging agents for pharmacokinetic studies provides insights into the distribution and action of immune checkpoint inhibitors like 1-Methyl-Tryptophan in vivo, facilitating the understanding of their antitumor potential (Xie et al., 2015).
Orientations Futures
Future research on 6-Methyl-D-tryptophan and its derivatives could focus on their potential applications in various fields. For instance, a study discusses the potential of tryptophan-based radiotracers for imaging applications in a variety of human diseases . Another study discusses the potential of tryptophan and its derivatives in the treatment of oral and maxillofacial diseases .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRVYIFGPMUCG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-D-tryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B3277934.png)
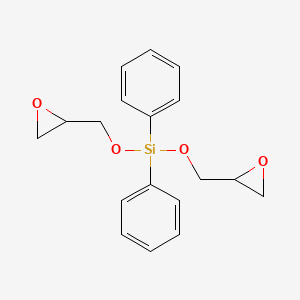
![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)



![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)
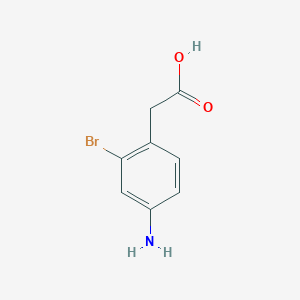

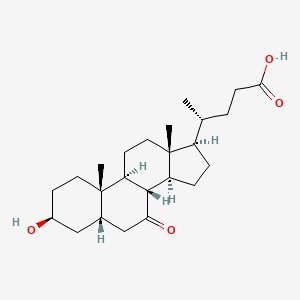
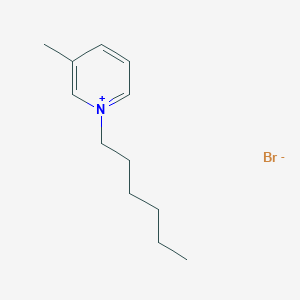


![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)